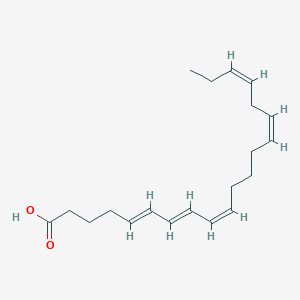
5,7,9,14,17-Eicosapentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,9,14,17-Eicosapentaenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3 - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Health
EPA has been extensively studied for its cardiovascular benefits. Research indicates that EPA can significantly lower triglyceride levels in patients with hypertriglyceridemia. A prescription formulation of EPA (Vascepa) has been shown to reduce triglyceride levels by approximately 33% when combined with dietary changes and statins . Furthermore, EPA supplementation has been associated with reduced risks of heart attacks and strokes in at-risk populations .
Table 1: Cardiovascular Benefits of EPA
| Study | Population | Findings |
|---|---|---|
| Vascepa Study | Adults with high triglycerides | 33% reduction in triglycerides |
| Meta-analysis | Patients with heart disease | Reduced risk of heart attack and stroke |
Anti-Obesity Effects
Recent studies have highlighted the anti-obesity effects of EPA. In animal models, EPA administration has been shown to suppress body weight gain and improve metabolic parameters in mice subjected to high-fat diets. Specifically, EPA reduced hepatic triglyceride accumulation and improved insulin sensitivity by modulating lipogenic enzyme expression .
Case Study: Anti-Obesity Mechanism
In a controlled study involving male C57BL/6J mice:
- Mice fed a high-fat/high-sucrose diet exhibited significant weight gain.
- Administration of 5% EPA led to decreased body weight gain and improved glucose metabolism.
- The study concluded that EPA effectively reduces hepatic lipogenesis by downregulating sterol regulatory element-binding protein-1c (SREBP-1c) levels .
Cancer Research
Emerging evidence suggests that EPA may have anticancer properties. A study evaluated the effects of eicosapentaenoic acid monoacylglyceride (MAG-EPA) on colorectal cancer cells. Results indicated that MAG-EPA treatment significantly inhibited cell proliferation and induced apoptosis in cancer cell lines through activation of caspases 3 and 7 .
Table 2: Anticancer Effects of MAG-EPA
| Study | Cell Line | Concentration | Effects Observed |
|---|---|---|---|
| Colorectal Cancer Study | HCT116 cells | 30 µM | Increased apoptosis markers (caspases 3 & 7) |
Neuropsychiatric Applications
EPA has shown promise in the management of depression and anxiety disorders. Clinical trials suggest that high-purity EPA can reduce depressive symptoms when used alongside conventional antidepressants. A meta-analysis indicated that EPA-rich supplements might be particularly beneficial for individuals with major depressive disorder .
Analyse Des Réactions Chimiques
Membrane Phospholipid Peroxidation
5,7,9,14,17-EPA induces apoptosis in tumor cells via membrane phospholipid peroxidation, a process distinct from EPA (5,8,11,14,17-EPA) . This reaction involves:
- Lipid peroxidation leading to cell membrane damage .
- Enhanced cytotoxicity compared to EPA and CLA .
Leukotriene Metabolism
In guinea pig hearts, exogenous 5,7,9,14,17-EPA:
- Inhibits anaphylactic coronary flow reduction .
- Converts to LTC5, LTD5, and LTE5 via 5-lipoxygenase .
- Reduces cyclooxygenase-derived leukotrienes .
Antitumor Activity
Comparison of E-CEPA and Z-CEPA:
| Isomer | Cytotoxicity | Mechanism |
|---|---|---|
| E-CEPA | High | Induces apoptosis via ROS |
| Z-CEPA | Moderate | Membrane disruption |
Both isomers show selective cytotoxicity against tumor cells, with E-CEPA exhibiting stronger effects .
Aerobic Eukaryote Pathway
| Step | Enzyme | Product |
|---|---|---|
| α-Linolenic acid → | Δ6 Desaturase | Stearidonic acid (18:4 ω-3) |
| Stearidonic acid → | Δ6 Elongase | Eicosatetraenoic acid (20:4 ω-3) |
| Eicosatetraenoic → | Δ5 Desaturase | 5,8,11,14,17-EPA |
Polyketide Synthase Pathway
Marine bacteria (e.g., Shewanella) use:
- 3-Ketoacyl synthase (KS) for malonyl-CoA condensation .
- NADPH-dependent reductase (KR) for intermediate formation .
- Dehydration and reduction steps to form conjugated trienes .
Analytical Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to quantify 5,7,9,14,17-EPA in biological samples . For structural analysis:
Propriétés
Numéro CAS |
108526-93-8 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(5E,7E,9Z,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11-,14-13+,16-15+ |
Clé InChI |
XGTCGDUVXWLURC-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
SMILES isomérique |
CC/C=C\C/C=C\CCC/C=C\C=C\C=C\CCCC(=O)O |
SMILES canonique |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Synonymes |
5,7,9,14,17-eicosapentaenoic acid 5,7,9,14,17-eicosapentaenoic acid, (5E)-isomer 5,7,9,14,17-icosapentaenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















